Methallyl acrylate

Polymer Chemistry Crosslinking Gelation

Methallyl acrylate (CAS 818-67-7) is a bifunctional vinyl monomer with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. It is a liquid at ambient conditions, exhibiting a boiling point of 147.4°C at 760 mmHg, a flash point of 46.3°C, a density of 0.917 g/cm³, and a refractive index of 1.43.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 818-67-7
Cat. No. B1604885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethallyl acrylate
CAS818-67-7
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(=C)COC(=O)C=C
InChIInChI=1S/C7H10O2/c1-4-7(8)9-5-6(2)3/h4H,1-2,5H2,3H3
InChIKeyHVVPYFQMCGANJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methallyl Acrylate (CAS 818-67-7) Procurement Guide: Physical Properties and Structural Classification


Methallyl acrylate (CAS 818-67-7) is a bifunctional vinyl monomer with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is a liquid at ambient conditions, exhibiting a boiling point of 147.4°C at 760 mmHg, a flash point of 46.3°C, a density of 0.917 g/cm³, and a refractive index of 1.43 . Its logP (1.29) and polar surface area (26.3 Ų) are also defined . Structurally, it belongs to the alkenyl acrylate class, characterized by the presence of two distinct, non-equivalent polymerizable carbon-carbon double bonds: a highly reactive acrylate moiety and a less reactive methallyl group .

1
Bifunctional vinyl monomer with distinct acrylate and methallyl unsaturation
2
Belongs to alkenyl acrylate class; differentiated crosslinking and network behavior
3
Liquid monomer suitable for solvent-borne, bulk, or two-stage polymerization workflows

Why Methallyl Acrylate (CAS 818-67-7) Cannot Be Directly Substituted: Structural and Reactivity Nuances


Generic substitution among alkenyl (meth)acrylates is scientifically unsound due to the profound influence of subtle structural variations on polymerization kinetics and network formation. Methallyl acrylate is not functionally interchangeable with its isomers (e.g., crotyl acrylate) or other dual-functional monomers (e.g., allyl methacrylate). The specific positioning and substitution pattern of its two olefinic bonds dictate a unique reactivity profile, which in turn governs critical process parameters such as gel point, crosslink density evolution, and ultimate polymer architecture [1][2]. Without direct, quantitative comparative data, assuming equivalent performance in copolymerization or crosslinking applications introduces significant risk of batch failure and compromised material properties.

Isomer
Crotyl acrylate or other alkenyl acrylates may shift gelation efficiency and crosslink evolution significantly.
Ester swap
Allyl methacrylate alters ester linkage position, which can change reactivity ratios and network architecture.
Mono‑functional
Simple alkyl acrylates lack post‑polymerization crosslinking capability, limiting two‑stage processing pathways.

Methallyl Acrylate (CAS 818-67-7): Quantitative Evidence for Differentiated Performance vs. Comparators


Crosslinking Efficiency: 40x Higher Gelation Potency than Crotyl Acrylate

Methallyl acrylate demonstrates a vastly superior capacity for inducing gelation compared to its isomer, crotyl acrylate, when copolymerized with methyl acrylate. This represents a highly significant and quantifiable difference in crosslinking efficiency [1].

Crosslinking Efficiency
Head‑to‑head
~40‑fold lower minimum gelation concentration vs. crotyl acrylate
Supports low‑loading crosslinker screening
Based on solution copolymerization with methyl acrylate; reported gelation at 0.1% vs 4.0% comonomer loading.
Polymer Chemistry Crosslinking Gelation Resin Synthesis

Dual-Bond Reactivity in Photopolymerization: Balanced Acrylate and Methallyl Group Conversion

In thiol-ene photopolymerization systems, methallyl acrylate exhibits a unique reactivity balance not observed in related monomers. Its two distinct double bonds (acryl and methallyl) demonstrate nearly equal reactivity, leading to a more uniform network formation and high overall conversion [1].

Photopolymerization Reactivity
Class‑level
Acrylate and methallyl groups show nearly equal reactivity
Supports network homogeneity review
Real‑time FTIR data from thiol‑ene photopolymerization; quantitative conversion values not detailed.
Photopolymerization UV Curing Thiol-ene Chemistry Kinetics

Thermal Polymerization: Inherent Capacity for Controlled Crosslinking

Methallyl acrylate's dual unsaturation allows for a two-stage curing process. Copolymers synthesized from it can be produced as soluble, linear polymers, which can then be thermally crosslinked post-processing. This behavior is contrasted with simpler alkyl acrylates, which cannot be crosslinked in this manner without added crosslinkers [1].

Post‑Polymerization Crosslinking
Class‑level
Soluble copolymer transitions to insoluble upon heating
Supports two‑stage curing process development
Demonstrated with methyl acrylate copolymers; thermal cure with benzoyl peroxide at 80°C.
Thermosetting Resins Polymer Processing Network Formation

Physicochemical Property Differentiation: Higher Boiling Point and Lower Density than Common Acrylates

Methallyl acrylate possesses distinct physical properties compared to commodity acrylate monomers, which can influence its handling and application. Its boiling point is significantly higher, and its density is lower than that of methyl acrylate .

Physical Property Difference
Data to verify
BP ~67°C higher; density ~4% lower vs. methyl acrylate
Context for volatility and handling assessment
Comparative physical property review recommended; source data not independently linked.
Process Engineering Safety Formulation Volatility

Validated Application Scenarios for Methallyl Acrylate (CAS 818-67-7) Based on Comparative Evidence


High-Efficiency Crosslinker for Solvent-Borne Acrylic Resins

Methallyl acrylate is the monomer of choice for formulating acrylic resins where a low loading of crosslinker is essential to achieve a high gel fraction without compromising other properties. The evidence of its 40x higher gelation potency relative to crotyl acrylate [1] makes it uniquely suited for applications requiring minimal perturbation of the base polymer's characteristics, such as in high-clarity coatings or precision adhesives.

Controlled Network Formation in UV-Curable Thiol-ene Systems

For UV-curable formulations, particularly those employing thiol-ene chemistry, methallyl acrylate offers a distinct advantage in creating uniform polymer networks. The documented 'almost equal reactivity' of its acrylate and methallyl double bonds [1] addresses a common challenge of heterogeneous curing in dual-functional monomers. This makes it ideal for applications demanding consistent mechanical and optical properties, such as in stereolithography (3D printing) resins and high-performance optical coatings.

Synthesis of Processable, Thermally Curable Polymer Precursors

Methallyl acrylate enables a unique two-stage curing process where a soluble, linear copolymer can be synthesized first, processed, and then thermally crosslinked into a durable, insoluble network [1]. This is a critical advantage for manufacturing complex shapes or films, as it allows for easy handling and forming before the final cure. This property is leveraged in the production of specialty films, fiber-reinforced composites, and ion-exchange resin precursors where post-polymerization shaping and curing are required.

Reactive Diluent and Modifier for High-Performance Coatings

While not a direct comparator study, the class-level inference of methallyl acrylate's ability to impart solvent resistance and hardness to copolymers [1] supports its use as a specialty reactive diluent. In formulations where simple alkyl acrylates would act only as non-reactive plasticizers, methallyl acrylate can be used to reduce viscosity while also contributing to the final film's crosslink density and mechanical robustness, thereby improving durability and chemical resistance.

Application
Selection Property
Validation Focus
Solvent‑borne acrylic resin crosslinking studies
Low‑loading gelation efficiency
Crosslink density and film property endpoints
UV‑curable thiol‑ene network formation
Dual‑bond reactivity balance
Network homogeneity and property consistency
Two‑stage thermally curable polymer precursors
Post‑polymerization crosslinking capability
Soluble‑to‑insoluble transition monitoring
Reactive diluent screening for coatings
Crosslinking contribution in reactive diluent role
Film hardness and solvent resistance endpoints
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